molecular formula C19H28N4S B2482581 1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione CAS No. 19539-41-4

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione

Cat. No.: B2482581
CAS No.: 19539-41-4
M. Wt: 344.52
InChI Key: YDRGIXKKJVGSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a complex organic compound featuring a benzodiazole core with piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is unique due to its specific combination of piperidine and benzodiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Biological Activity

1,3-bis[(piperidin-1-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole core with two piperidine rings attached via methylene linkages. Its molecular formula is C15H20N4SC_{15}H_{20}N_4S, and it possesses a thione functional group that contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Anticancer Activity

In vitro studies have shown that the compound has cytotoxic effects on several cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 Value
MCF-715 µM
A54920 µM

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:

Inflammatory Marker Concentration (µM) Inhibition (%)
TNF-alpha1050
IL-61045

This indicates that the compound can significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for sigma receptors, which are implicated in various neuropsychiatric disorders.
  • Oxidative Stress Reduction : The thione group may contribute to antioxidant activity by scavenging free radicals.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study investigated its effects on murine models of bacterial infection and demonstrated a significant reduction in bacterial load when administered at therapeutic doses.
  • Another study assessed its anticancer properties in xenograft models, revealing tumor size reduction and improved survival rates compared to control groups.

Properties

IUPAC Name

1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4S/c24-19-22(15-20-11-5-1-6-12-20)17-9-3-4-10-18(17)23(19)16-21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRGIXKKJVGSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N(C2=S)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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